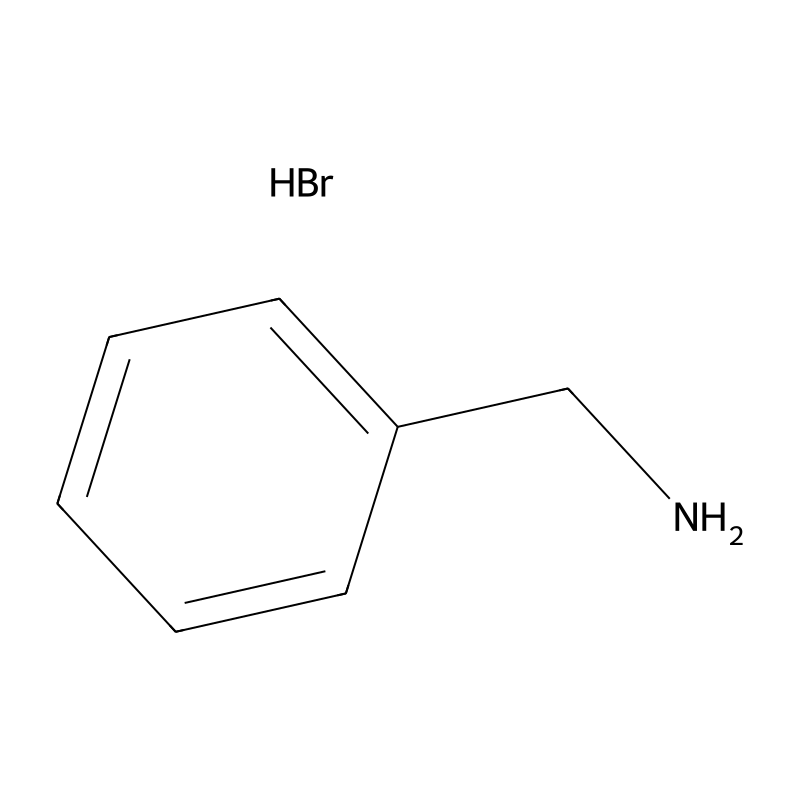

Benzylamine hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Benzylamine hydrobromide (also known as benzylammonium bromide or BZABr) is a highly crystalline organic halide salt widely utilized as a bulky spacer cation and surface passivation agent in next-generation optoelectronics [1]. Characterized by its aromatic benzyl ring and short single-carbon alkyl tether, BZABr offers high solubility in polar aprotic solvents and facilitates the formation of highly stable two-dimensional (2D) Ruddlesden-Popper perovskite phases [2]. In industrial and advanced laboratory workflows, it is primarily procured to act as an interfacial modifier or structural templating agent in perovskite solar cells (PSCs), light-emitting diodes (PeLEDs), and fast-response scintillators[1]. Its specific steric profile and hydrogen-bonding capacity make it a targeted choice for tuning optoelectronic bandgaps, passivating undercoordinated surface defects, and modulating crystallization kinetics compared to standard aliphatic ammonium halides [2].

Substituting benzylamine hydrobromide with closely related analogs, such as phenethylammonium bromide (PEABr) or butylammonium bromide (BABr), fundamentally alters the structural and optoelectronic properties of the resulting material[1]. The single-carbon tether of BZABr imposes a distinct steric hindrance and dielectric confinement compared to the two-carbon tether of PEABr, directly impacting the formation energy of 2D perovskite phases. In scintillation applications, replacing BZABr with PEABr increases the photoluminescence decay time by over an order of magnitude, destroying the ultra-fast timing resolution required for high-end detectors [1]. Furthermore, compared to aliphatic spacers like BABr, the aromatic ring of BZABr enhances hydrophobicity and van der Waals interactions between organic layers, which is critical for preventing moisture ingress and ensuring long-term thermal stability under operational stress[2]. Consequently, generic substitution compromises application-critical performance metrics such as charge carrier lifetime, environmental stability, and emission kinetics.

Ultra-Fast Scintillation Decay Time via BZABr Incorporation

In the development of 2D hybrid organic-inorganic perovskite scintillators, the choice of the organic spacer cation dictates the photoluminescence (PL) decay kinetics. Studies comparing pure single-cation crystals demonstrate that (BZA)2PbBr4 exhibits an exceptionally fast PL decay time of 0.9 ns[1]. In stark contrast, the widely used comparator (PEA)2PbBr4 demonstrates a much slower PL decay of approximately 56 ns [1]. Even when used in dual-cation systems, the introduction of BZA into a PEA lattice accelerates the average decay time by up to 49% compared to pure PEA-based crystals [1].

| Evidence Dimension | Photoluminescence (PL) decay time |

| Target Compound Data | 0.9 ns for (BZA)2PbBr4 |

| Comparator Or Baseline | ~56 ns for (PEA)2PbBr4 |

| Quantified Difference | Over 60-fold reduction in decay time (faster emission) |

| Conditions | Room temperature PL decay measurement of 2D lead bromide perovskite single crystals. |

Procuring BZABr is essential for manufacturing fast-response scintillators required in time-of-flight positron emission tomography (TOF-PET), where sub-nanosecond timing resolution is critical.

Enhanced Thermal Stability and Stabilized Power Output in Perovskite Solar Cells

For commercial viability, perovskite solar cells must withstand severe operational conditions. The application of benzylammonium bromide as a surface passivation treatment on 3D perovskite films significantly suppresses non-radiative recombination and improves environmental resilience [1]. In inverted (p-i-n) device architectures, BZABr treatment achieved a champion stabilized power output (SPO) of 19.5%[1]. Crucially, these BZABr-treated devices maintained their enhanced performance during 120 hours of combined accelerated aging under simulated full-spectrum sunlight at 85 °C, outperforming unpassivated baselines which rapidly degrade under identical thermal and photo-stress conditions [1].

| Evidence Dimension | Stabilized Power Output (SPO) and Accelerated Aging Stability |

| Target Compound Data | 19.5% SPO; maintained performance for 120 h at 85 °C under full sunlight |

| Comparator Or Baseline | Unpassivated 3D perovskite baseline (rapid degradation under 85 °C/sunlight) |

| Quantified Difference | Significant extension of operational lifetime and higher SPO |

| Conditions | p-i-n inverted perovskite solar cell architecture under 85 °C and 1 Sun illumination. |

Selecting BZABr as a passivation agent provides the necessary thermal and operational stability required to advance PSCs from laboratory research to commercial deployment.

Maximized Stokes Shift for Reduced Self-Absorption

Self-absorption of emitted light is a major efficiency loss mechanism in thick luminescent materials. Analysis of 2D lead bromide perovskites reveals that the structural distortion induced by the benzylammonium cation leads to favorable optical properties[1]. Specifically, (BZA)2PbBr4 crystals exhibit a Stokes shift of 0.06 eV, which is the largest among the evaluated single- and dual-cation (PEA/BZA) samples [1]. This pronounced Stokes shift minimizes the overlap between the absorption and emission spectra, thereby reducing self-absorption losses compared to PEA-based or mixed-cation alternatives [1].

| Evidence Dimension | Stokes Shift |

| Target Compound Data | 0.06 eV for (BZA)2PbBr4 |

| Comparator Or Baseline | Smaller Stokes shifts for (PEA)2PbBr4 and mixed PEA/BZA crystals |

| Quantified Difference | Largest measured Stokes shift in the comparative set |

| Conditions | Optical characterization of 2D A2PbBr4 perovskite single crystals. |

A larger Stokes shift is critical for scaling up thick scintillator or luminescent crystals, as it prevents the reabsorption of emitted photons and increases the effective light yield.

Thermodynamically Stable 2D Capping Layer Formation via Anisotropic Etching

The mechanism by which a passivation agent interacts with a perovskite surface dictates the longevity of the treatment. Exposure of methylammonium lead tribromide single crystals to benzylamine/benzylammonium results in a permanent, chemical passivation rather than weak physical adsorption [1]. BZABr facilitates an anisotropic etching process predominantly at the {100} planes, replacing volatile methylammonium cations to form a thermodynamically stable 2D (BZA)2PbBr4 capping layer [1]. This van der Waals-stabilized layer permanently passivates surface trap states, distinguishing BZABr from transient or weakly bound passivation molecules [1].

| Evidence Dimension | Passivation Mechanism and Stability |

| Target Compound Data | Formation of a thermodynamically stable, chemically bound 2D (BZA)2PbBr4 layer |

| Comparator Or Baseline | Weakly adsorbed physical ligands or volatile methylammonium surface states |

| Quantified Difference | Permanent chemical passivation vs. transient physical adsorption |

| Conditions | Surface treatment of freshly cleaved CH3NH3PbBr3 single crystals. |

Procuring BZABr ensures a robust, chemically integrated protective layer that permanently reduces trap-assisted recombination, ensuring high reproducibility in device manufacturing.

Ultra-Fast Scintillators for Radiation Detection

Directly leveraging BZABr's ability to induce sub-nanosecond PL decay times (0.9 ns) and large Stokes shifts (0.06 eV), it is a highly effective organic spacer for synthesizing 2D perovskite scintillators used in time-of-flight positron emission tomography (TOF-PET) and photon-counting computed tomography (PCCT) [1].

Thermally Stable Inverted Perovskite Solar Cells (PSCs)

Based on its proven capacity to maintain high stabilized power output (19.5%) under severe accelerated aging (85 °C and full sunlight), BZABr is the recommended surface passivation agent or 2D capping layer precursor for commercial-grade p-i-n PSCs requiring long-term operational stability [2].

Defect-Free Perovskite Single Crystal Optoelectronics

Utilizing its highly specific anisotropic etching and surface replacement mechanism, BZABr is ideal for treating 3D perovskite single crystals to permanently passivate {100} surface trap states, enabling the fabrication of high-performance photodetectors with long charge carrier lifetimes [3].

References

- [1] Effect of Dual-Organic Cations on the Structure and Properties of 2D Hybrid Perovskites as Scintillators. ACS Appl. Mater. Interfaces 2024.

- [2] Thermally Stable Passivation toward High Efficiency Inverted Perovskite Solar Cells. ACS Energy Lett. 2020.

- [3] Mechanism of surface passivation of methylammonium lead tribromide single crystals by benzylamine. J. Chem. Phys. 2019.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant